molecular formula C8H8ClF2N B2839672 1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine CAS No. 1271477-83-8

1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine

Cat. No. B2839672
CAS RN: 1271477-83-8
M. Wt: 191.61
InChI Key: KOJQEJSVBLTNMP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine, also known as 3-Cl-2,2-difluoroamphetamine, is a chemical compound that belongs to the amphetamine class of drugs. This compound has been widely studied for its potential use in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Neuropharmacology and Psychoactive Effects

1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine (referred to as mCPP ) is a psychoactive substance with stimulant and hallucinogenic effects similar to those associated with ecstasy (MDMA) . Researchers study mCPP to understand its interactions with neurotransmitter systems, receptor binding, and its impact on mood, cognition, and behavior.

Forensic Toxicology and Drug Testing

In forensic science, mCPP detection plays a crucial role. Researchers develop sensitive and selective methods (such as potentiometric sensors) to identify mCPP in biological samples, especially in cases of illicit drug use or overdose .

Supramolecular Chemistry and Ionophores

Researchers explore mCPP’s interactions with supramolecular architectures. For instance, a supramolecular ionophore—[Na(15-crown-5)][BPh4]—has been used for selective recognition of mCPP. This approach combines 15-crown-5 and sodium tetraphenylboron, resulting in a sensitive and selective sensor .

properties

IUPAC Name

1-(3-chlorophenyl)-2,2-difluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJQEJSVBLTNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine

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